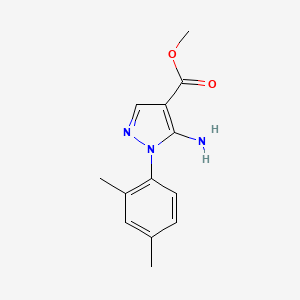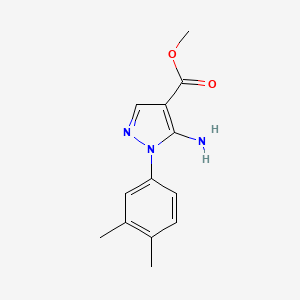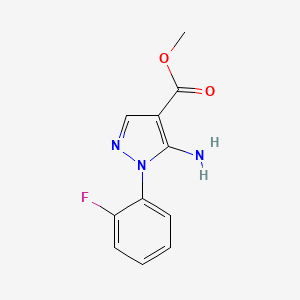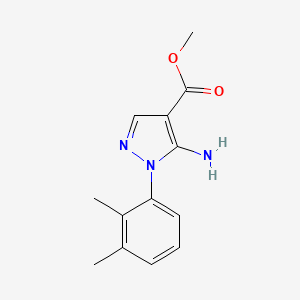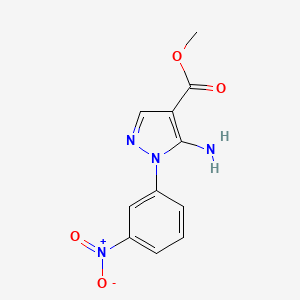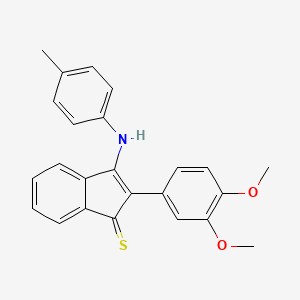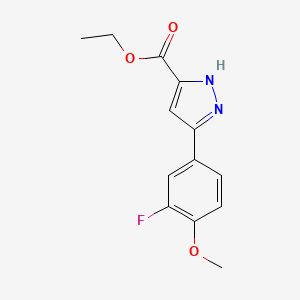
Ethyl 5-(4-ethoxyphenyl)-1H-pyrazole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-(4-ethoxyphenyl)-1H-pyrazole-3-carboxylate, also known as EPC, is an organic compound with a wide range of applications in scientific research. It is a white crystalline solid that is soluble in polar solvents such as methanol and ethanol. EPC has been used in various fields of research, including organic synthesis, biochemistry, and pharmacology. It has been used to study the mechanism of action of drugs and to identify new drug targets. In addition, it has been used to study the biochemical and physiological effects of various compounds on cells and organisms.
Aplicaciones Científicas De Investigación
Ethyl 5-(4-ethoxyphenyl)-1H-pyrazole-3-carboxylate has been used extensively in scientific research. It has been used to study the mechanism of action of drugs, as well as to identify new drug targets. In addition, it has been used to study the biochemical and physiological effects of various compounds on cells and organisms. It has also been used to study the effects of various environmental toxins on cells and organisms.
Mecanismo De Acción
The mechanism of action of Ethyl 5-(4-ethoxyphenyl)-1H-pyrazole-3-carboxylate is not completely understood. However, it is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in the production of prostaglandins, which are important mediators of inflammation and pain. By inhibiting the activity of COX-2, this compound may reduce inflammation and pain.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in a number of different organisms. In rats, this compound has been shown to reduce inflammation and pain. In addition, it has been shown to have anti-tumor and anti-inflammatory effects in mice. In humans, this compound has been shown to reduce inflammation and pain, as well as to have anti-tumor and anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using Ethyl 5-(4-ethoxyphenyl)-1H-pyrazole-3-carboxylate in laboratory experiments is its low toxicity. It is considered to be a relatively safe compound to use in laboratory studies. In addition, it is relatively easy to synthesize and is readily available from chemical suppliers. One of the major limitations of using this compound in laboratory experiments is that it is not very soluble in water, so it must be dissolved in an organic solvent such as methanol or ethanol.
Direcciones Futuras
There are a number of potential future directions for the use of Ethyl 5-(4-ethoxyphenyl)-1H-pyrazole-3-carboxylate in scientific research. One potential direction is the use of this compound as an inhibitor of other enzymes, such as phosphodiesterases, which are involved in the regulation of cell signaling pathways. In addition, this compound could be used to study the effects of environmental toxins on cells and organisms, as well as to study the effects of drugs on cells and organisms. Finally, this compound could be used to study the effects of various compounds on the immune system, as well as to identify new drug targets.
Métodos De Síntesis
Ethyl 5-(4-ethoxyphenyl)-1H-pyrazole-3-carboxylate can be synthesized by a number of methods. One of the most common methods is a direct condensation of 4-ethoxyphenol and 1H-pyrazole-3-carboxylic acid. This method produces a high yield of this compound and is relatively simple to perform. Other methods of synthesis include the use of a Grignard reaction, a Knoevenagel condensation, and an aldol condensation.
Propiedades
IUPAC Name |
ethyl 3-(4-ethoxyphenyl)-1H-pyrazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-3-18-11-7-5-10(6-8-11)12-9-13(16-15-12)14(17)19-4-2/h5-9H,3-4H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAWLWYSMKWEOHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[5-(Pyrrolidin-1-ylmethyl)-1H-tetrazol-1-yl]acetic acid hydrochloride](/img/structure/B6344773.png)
